molecular formula C15H12N4OS B101880 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 288068-45-1

3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B101880
M. Wt: 296.3 g/mol
InChI Key: YLPUUWJBJFOTLT-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Biochemical And Physiological Effects

Studies have shown that 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for a specific protein kinase. This makes it a useful tool for studying the role of this kinase in various biological processes. However, one limitation is that it may not be effective in all cell lines or organisms, which can limit its applicability in certain research studies.

Future Directions

There are several future directions for research on 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological processes. Further optimization of the synthesis method may also be necessary to improve the yield and purity of the product.
Conclusion:
In conclusion, 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various research studies. Its selectivity for a specific protein kinase makes it a useful tool for studying the role of this kinase in various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized and yields a high purity product.

Scientific Research Applications

3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various research studies. One of the main areas of research is its mechanism of action. It has been found that this compound acts as a selective inhibitor of a specific protein kinase, which makes it a useful tool for studying the role of this kinase in various biological processes.

properties

CAS RN

288068-45-1

Product Name

3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H12N4OS/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20)

InChI Key

YLPUUWJBJFOTLT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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